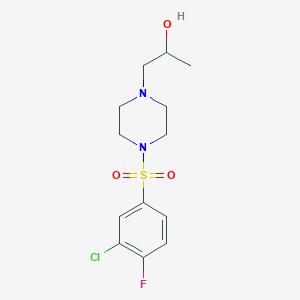

1-(4-((3-Chloro-4-fluorophenyl)sulfonyl)piperazin-1-yl)propan-2-ol

Description

Properties

IUPAC Name |

1-[4-(3-chloro-4-fluorophenyl)sulfonylpiperazin-1-yl]propan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18ClFN2O3S/c1-10(18)9-16-4-6-17(7-5-16)21(19,20)11-2-3-13(15)12(14)8-11/h2-3,8,10,18H,4-7,9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNDRVRIYHFJTKH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)F)Cl)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClFN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.81 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-((3-Chloro-4-fluorophenyl)sulfonyl)piperazin-1-yl)propan-2-ol typically involves multiple steps. One common approach starts with the preparation of the piperazine ring, followed by the introduction of the 3-chloro-4-fluorophenylsulfonyl group. The final step involves the addition of the propan-2-ol moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost, and environmental considerations. Industrial synthesis often employs automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(4-((3-Chloro-4-fluorophenyl)sulfonyl)piperazin-1-yl)propan-2-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group in the propan-2-ol moiety can be oxidized to form a ketone or aldehyde.

Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.

Substitution: The chlorine and fluorine atoms in the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) are often employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields a ketone, while nucleophilic substitution can introduce various functional groups into the phenyl ring.

Scientific Research Applications

Medicinal Chemistry Applications

1. Tyrosinase Inhibition

One of the most notable applications of this compound is as a tyrosinase inhibitor . Tyrosinase plays a crucial role in melanin production, and inhibiting this enzyme can be beneficial for treating hyperpigmentation disorders. The compound exhibits an IC50 range from 0.19 to 172 μM, indicating varying potency against tyrosinase.

2. Anticancer Potential

Research has indicated that compounds with similar structural features may also exhibit anticancer properties. The inhibition of specific kinases involved in cancer progression, such as IKKα, suggests that derivatives of this compound could be explored for their potential in cancer therapy .

Case Studies

Case Study 1: Hyperpigmentation Treatment

In a study focusing on skin disorders related to melanin production, the efficacy of 1-(4-((3-Chloro-4-fluorophenyl)sulfonyl)piperazin-1-yl)propan-2-ol was evaluated as a topical agent. Results indicated significant reduction in melanin synthesis when applied at concentrations corresponding to its IC50 values against tyrosinase, demonstrating its potential as a therapeutic agent for hyperpigmentation.

Case Study 2: Cancer Cell Line Studies

Another investigation assessed the impact of this compound on various cancer cell lines, particularly those exhibiting high levels of IKKα expression. The results showed that treatment with the compound led to reduced proliferation rates in vitro, suggesting its potential use as a chemotherapeutic agent targeting specific signaling pathways involved in tumor growth .

Mechanism of Action

The mechanism of action of 1-(4-((3-Chloro-4-fluorophenyl)sulfonyl)piperazin-1-yl)propan-2-ol involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The piperazine ring may enhance the compound’s binding affinity to certain receptors, while the propan-2-ol moiety can influence its solubility and bioavailability.

Comparison with Similar Compounds

MK22: 2-(4-(4-(4-(Trifluoromethyl)phenyl)piperazin-1-yl)propan-1-one

- Structure: Piperazine substituted with a trifluoromethylphenyl group and linked to a thiophene-thio propanoic acid via an amide bond.

- Key Differences :

- Implications : The amide linker in MK22 may confer flexibility, while the sulfonyl group in the target compound could enhance rigidity and binding specificity.

C19H18Cl2N2O4: 1-[4-(2-Hydroxyethyl)-piperazin-1-yl]-3-(5-methyl-2-isopropylphenoxy)-propan-2-ol dihydrochloride

- Structure: Piperazine with a hydroxyethyl group and a substituted phenoxy-propanol chain.

- Key Differences: Substituents: Hydroxyethyl and methyl-isopropylphenoxy groups vs. chloro-fluorophenylsulfonyl. Polarity: The hydroxyethyl group increases hydrophilicity compared to the target’s chloro-fluorophenylsulfonyl .

- Implications : Enhanced solubility may improve bioavailability but reduce membrane permeability relative to the target compound.

RCSB PDB Ligand: (2R)-1,1,1-Trifluoro-2-{[2-[(2S)-2-{[(3S)-3-Methylmorpholin-4-yl]methyl}-4-(thiophen-2-ylsulfonyl)piperazin-1-yl]phenyl}propan-2-ol

- Structure : Piperazine substituted with a morpholinylmethyl group and thiophene sulfonyl.

- Key Differences :

- Implications : The morpholine ring may improve solubility and hydrogen-bonding capacity, while the thiophene sulfonyl could alter π-π stacking interactions compared to the target’s phenyl ring.

BM-15275: 1-[4-(2-Methoxyphenyl)piperazin-1-yl]-3-naphthalen-1-yloxy-propan-2-ol

- Structure: Piperazine with methoxyphenyl and naphthyloxy-propanol groups.

- Key Differences :

Structural and Functional Comparison Table

Biological Activity

The compound 1-(4-((3-Chloro-4-fluorophenyl)sulfonyl)piperazin-1-yl)propan-2-ol is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound features a piperazine ring, a sulfonyl group, and a propanol moiety. The presence of chlorine and fluorine substituents on the phenyl ring enhances its reactivity and biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C17H18ClFN4O2S |

| Molecular Weight | 396.9 g/mol |

| Structure | Chemical Structure |

| CAS Number | 1797957-83-5 |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. It is hypothesized to act as an inhibitor of various enzymes and receptors involved in disease pathways. For instance, it may inhibit tyrosinase, an enzyme crucial for melanin production, by binding to its active site and preventing substrate interaction.

Anticancer Activity

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. In vitro studies have shown that it can induce apoptosis in cancer cells, making it a candidate for further development as an anticancer agent.

Case Study: MCF-7 Cell Line

In a study evaluating the cytotoxicity against the MCF-7 breast cancer cell line, the compound demonstrated an IC50 value comparable to established chemotherapeutics, indicating its potential efficacy in cancer treatment .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest effectiveness against Gram-positive and Gram-negative bacteria, positioning it as a potential candidate for developing new antibiotics.

Case Study: Antibacterial Testing

In tests using the agar disc-diffusion method, this compound showed notable inhibition zones against strains such as Staphylococcus aureus and Escherichia coli .

Research Findings and Applications

The unique structural features of this compound make it suitable for various applications in medicinal chemistry:

- Medicinal Chemistry : Investigated as a potential pharmaceutical agent targeting specific disease pathways.

- Chemical Biology : Used to probe cellular processes, providing insights into its mechanism of action.

- Materials Science : Explored for developing novel materials with unique electronic or optical properties .

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing 1-(4-((3-chloro-4-fluorophenyl)sulfonyl)piperazin-1-yl)propan-2-ol with high purity?

- Methodology : Utilize a two-step approach:

Sulfonylation : React 3-chloro-4-fluorobenzenesulfonyl chloride with piperazine in a polar aprotic solvent (e.g., DCM or DMF) at 0–25°C to form the sulfonyl-piperazine intermediate.

Alkylation : Introduce the propan-2-ol moiety via nucleophilic substitution using epichlorohydrin or a related electrophile. Optimize reaction conditions (e.g., base selection, temperature) to achieve yields >50% .

- Characterization : Confirm structure via -NMR (e.g., δ 3.05–3.48 ppm for piperazine protons), -NMR, and HRMS. Ensure HPLC purity >95% using a C18 column with UV detection at 254 nm .

Q. How can crystallographic data resolve ambiguities in the compound’s stereochemistry or conformation?

- Methodology : Perform X-ray crystallography using SHELX programs (e.g., SHELXL for refinement). Define the piperazine ring puckering via Cremer-Pople coordinates to analyze non-planar distortions. Address twinning or low-resolution data by iterative refinement and validation with tools like PLATON .

Advanced Research Questions

Q. How do electronic effects of the 3-chloro-4-fluorophenyl group influence the compound’s reactivity or biological interactions?

- Methodology :

- Computational Analysis : Use DFT calculations (e.g., B3LYP/6-31G*) to map electrostatic potential surfaces, highlighting electron-deficient regions due to the -Cl and -F substituents.

- Experimental Validation : Compare sulfonylation rates with analogs (e.g., 4-fluorophenyl vs. 3-chloro-4-fluorophenyl) to quantify electronic effects on reaction kinetics .

Q. What strategies mitigate conflicting bioactivity data across different assays (e.g., antifungal vs. antibacterial screens)?

- Methodology :

Target-Specific Assays : Use MIC assays against Candida albicans and Aspergillus fumigatus to isolate antifungal mechanisms. Cross-validate with cytotoxicity assays (e.g., HEK293 cells) to rule off-target effects .

Structural Modifications : Introduce substituents (e.g., triazole or chalcone moieties) to enhance selectivity. Monitor SAR trends via logP and polar surface area calculations .

Q. How can molecular docking explain the compound’s binding affinity to sulfonamide-sensitive enzymes?

- Methodology :

- Protein Preparation : Retrieve crystal structures of target enzymes (e.g., carbonic anhydrase or FAD-dependent oxidoreductases) from the PDB.

- Docking Workflow : Use AutoDock Vina to simulate binding poses, focusing on sulfonyl-piperazine interactions with active-site residues (e.g., Zn coordination). Validate with MM/GBSA free-energy calculations .

Structural and Mechanistic Questions

Q. What analytical techniques differentiate between polymorphic forms of the compound?

- Methodology :

- Thermal Analysis : Perform DSC to identify melting transitions (e.g., sharp endotherm at 190–208°C for Form I vs. broad for amorphous forms).

- Vibrational Spectroscopy : Compare IR spectra (e.g., S=O stretches at 1353 cm) and Raman modes to detect conformational variations .

Q. How does the sulfonyl-piperazine moiety enhance metabolic stability compared to non-sulfonylated analogs?

- Methodology :

- In Vitro Assays : Incubate the compound with liver microsomes (human/rat) and monitor degradation via LC-MS. Compare half-life () to analogs lacking the sulfonyl group.

- CYP450 Inhibition Screening : Use fluorogenic substrates to assess interactions with CYP3A4/2D6, which are often sensitive to sulfonamides .

Data Contradiction Resolution

Q. How to reconcile discrepancies in reported cytotoxicity IC values across cell lines?

- Methodology :

Assay Standardization : Control for cell passage number, serum concentration, and incubation time.

Mechanistic Profiling : Perform transcriptomics (RNA-seq) to identify pathways (e.g., apoptosis vs. oxidative stress) differentially affected in sensitive vs. resistant lines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.